![molecular formula C18H25N3O B5673535 1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one](/img/structure/B5673535.png)
1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one
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Overview
Description
1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one is a synthetic compound that belongs to the class of pyrazolone derivatives. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This particular compound features a pyrazolone core substituted with a phenyl group, a methyl group, and a 4-methylpiperidin-1-ylmethyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Introduction of the Piperidine Moiety: The 4-methylpiperidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction, where the pyrazolone derivative reacts with 4-methylpiperidine in the presence of a suitable base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized pyrazolone derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with different functional groups.
Scientific Research Applications
1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and pain-related conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels involved in inflammatory and pain pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: A compound with a similar piperidine moiety but different core structure.
Piperidine Derivatives: Various piperidine-containing compounds with diverse pharmacological activities.
Uniqueness
1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone core, which may confer distinct pharmacological properties compared to other pyrazolone or piperidine derivatives.
Properties
IUPAC Name |
1,5-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-9-11-20(12-10-14)13-17-15(2)19(3)21(18(17)22)16-7-5-4-6-8-16/h4-8,14H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMQCYJKSWKXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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